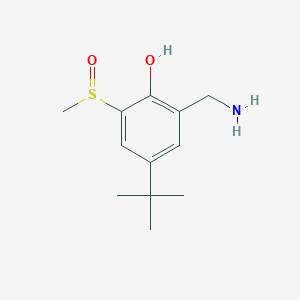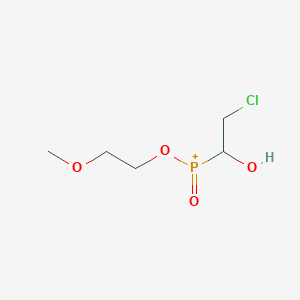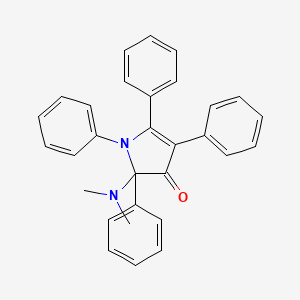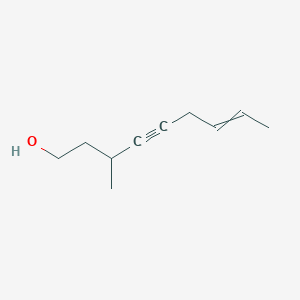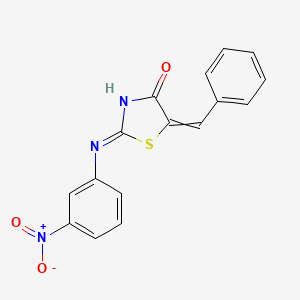![molecular formula C9H21NO2Si B14397956 Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- CAS No. 89841-36-1](/img/structure/B14397956.png)
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is a morpholine derivative that features a trimethylsilyl group attached to an ethyl chain. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- typically involves the reaction of morpholine with a trimethylsilyl-protected ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- can be achieved through continuous flow processes that allow for better control over reaction parameters and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the ethyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in anhydrous solvents like THF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for use in different applications.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Another morpholine derivative with a trifluoromethyl group.
N-Formylmorpholine: A morpholine derivative used in nucleophilic trifluoromethylation reactions.
Uniqueness
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is unique due to its trimethylsilyl group, which enhances its reactivity and stability compared to other morpholine derivatives
Eigenschaften
CAS-Nummer |
89841-36-1 |
|---|---|
Molekularformel |
C9H21NO2Si |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
trimethyl(2-morpholin-4-ylethoxy)silane |
InChI |
InChI=1S/C9H21NO2Si/c1-13(2,3)12-9-6-10-4-7-11-8-5-10/h4-9H2,1-3H3 |
InChI-Schlüssel |
CFTVGFPIGRNPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
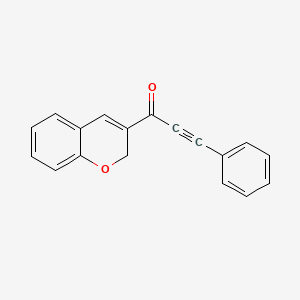

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
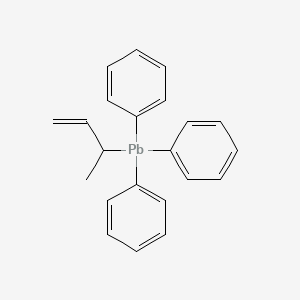
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
